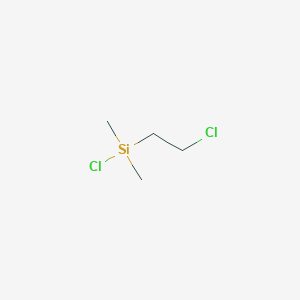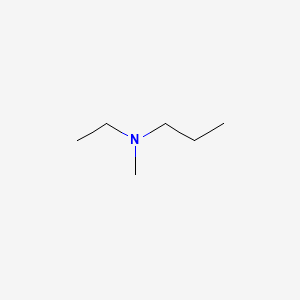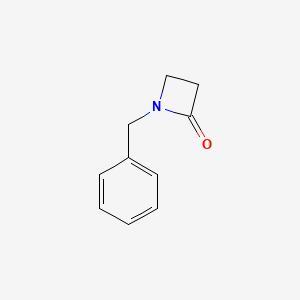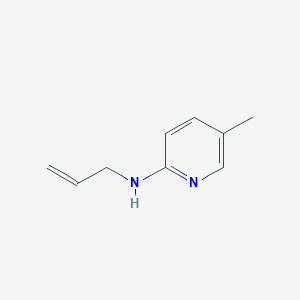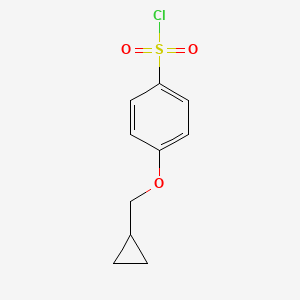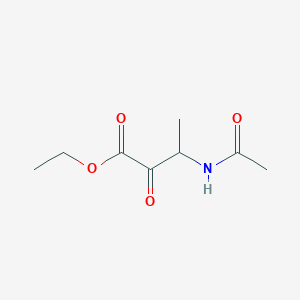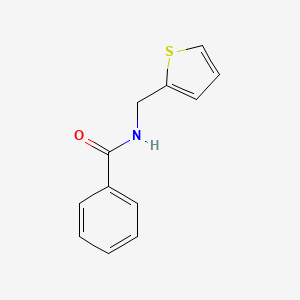
Dimethyl 4-methylpyridine-2,6-dicarboxylate
Übersicht
Beschreibung
Dimethyl 4-methylpyridine-2,6-dicarboxylate is a chemical compound with the molecular formula C10H11NO4 . It is used as a biochemical reagent and can serve as a starting material for various organic syntheses .
Molecular Structure Analysis
The molecular structure of this compound can be represented by the SMILES stringCC1=CC(=NC(=C1)C(=O)OC)C(=O)OC . This indicates that the compound contains a pyridine ring substituted with methyl and carboxylate groups. Physical And Chemical Properties Analysis
This compound is a solid at room temperature . The compound has a molecular weight of 209.20 .Wissenschaftliche Forschungsanwendungen
1. Photochemical Applications
Dimethyl 4-methylpyridine-2,6-dicarboxylate is involved in photochemical processes. A study by Taylor and Kan (1963) explored the photochemical dimerization of 2-aminopyridines, including compounds like 2-amino-3-methyl-, 4-methyl-, 5-methyl-, and 6-methylpyridines. This research highlights the role of such compounds in forming dimers upon ultraviolet irradiation, demonstrating their potential in photochemical applications (Taylor & Kan, 1963).
2. Solar Cell Technology
The compound's derivatives have found use in solar cell technology. Constable et al. (2009) conducted research on Copper(I) complexes of 6,6'-disubstituted 2,2'-bipyridine dicarboxylic acids, including variants similar to this compound. These complexes are significant for their incorporation into copper-based dye-sensitized solar cells (DSCs), showcasing the compound's utility in renewable energy technologies (Constable et al., 2009).
3. Synthesis of Derivatives
Gong-chun (2013) detailed the synthesis of 2,6-Dimethyl-4-phenylpyridine-3,5-dicarboxylic acid, starting from related compounds like this compound. This research underscores the compound's role as a precursor in synthesizing various chemical derivatives, which could have further applications in medicinal chemistry and materials science (Gong-chun, 2013).
4. Role in Chemical Reactions
In another study, Childs et al. (1967) investigated the thermal rearrangement of certain compounds to derivatives of 6-aminofulvene. They found that compounds like this compound underwent specific rearrangements when heated. This provides insight into the compound's behavior under thermal conditions and its potential use in synthesizing new organic compounds (Childs et al., 1967).
5. Photoluminescence Studies
Huang (2008) used a derivative of this compound in the study of metal(II) coordination polymers, demonstrating unusual disorder and photoluminescence. This research is significant in exploring the photophysical properties of such compounds, potentially leading to applications in optoelectronic devices (Huang, 2008).
Zukünftige Richtungen
The future directions of research involving Dimethyl 4-methylpyridine-2,6-dicarboxylate could potentially involve its use as a starting material for the synthesis of novel compounds. For example, Dimethyl 2,6-pyridinedicarboxylate has been used to synthesize pyridine-bridged bis pyrazole ligands , suggesting potential applications in coordination chemistry and materials science.
Eigenschaften
IUPAC Name |
dimethyl 4-methylpyridine-2,6-dicarboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO4/c1-6-4-7(9(12)14-2)11-8(5-6)10(13)15-3/h4-5H,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMIPAXVAQJKQCV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=C1)C(=O)OC)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



